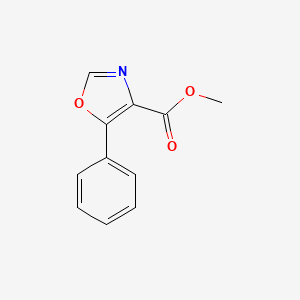

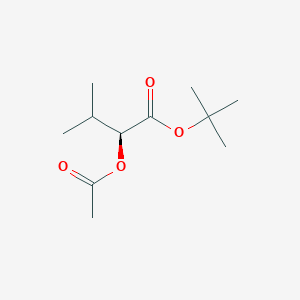

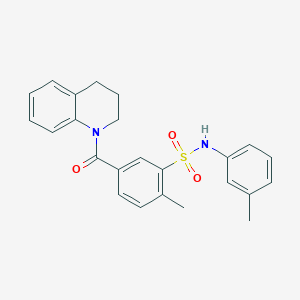

(R)-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-3-phenylpropanoate

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves the esterification of anthranilic acid in an acidic medium to produce methyl anthranilate. This is followed by the fusion of alanine with phthalic anhydride at 150 °C. The resulting phthaloyl-protected alanine is then coupled with the methyl anthranilate to furnish the isoindole .Molecular Structure Analysis

The molecular structure of similar compounds has been verified using single-crystal X-ray diffraction (XRD). The structure is stabilized by N-H⋯O bonding, resulting in the formation of an S(6) hydrogen-bonded loop. The molecules are connected in the form of dimers, and the π⋯π stacking interaction between aromatic rings further stabilizes the crystal packing .Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied using Density Functional Theory (DFT). The studies suggest that the Highest Occupied Molecular Orbital (HOMO) is over the substituted aromatic ring, the Lowest Unoccupied Molecular Orbital (LUMO) is present mainly over the indole side, and nucleophilic and electrophilic corners point out the reactivity of the product .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques such as IR, UV-Vis, NMR, and MS. Additionally, DFT studies and Hirshfeld charge analysis have been used to understand the properties of these compounds for further chemical transformations .Scientific Research Applications

Synthetic Phenolic Antioxidants

Research on synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), reveals their widespread use in industrial and commercial products to extend shelf life through oxidative reaction retardation. SPAs have been detected in various environmental matrices and human tissues, indicating human exposure pathways through food intake, dust ingestion, and personal care products. Toxicity studies suggest potential hepatic toxicity and endocrine-disrupting effects of some SPAs, emphasizing the need for novel SPAs with lower toxicity and environmental impact Runzeng Liu & S. Mabury, 2020.

Chiral Hydroxyalkanoic Acids

The production and applications of chiral (R)-hydroxycarboxylic acids (RHAs) from polyhydroxyalkanoates (PHAs) or by bypassing PHA accumulation in metabolically engineered bacteria highlight the versatility of such compounds. RHAs serve as chiral precursors in synthesis due to their easily modifiable functional groups. This area of research underscores the potential for bio-based polymers and small molecule precursors in various applications, from food packaging to biomedical uses, pointing towards the utility of compounds like "(R)-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-3-phenylpropanoate" in similar contexts Luz Yáñez et al., 2020.

Catalytic Non-Enzymatic Kinetic Resolution

The field of catalytic non-enzymatic kinetic resolution (KR) offers insights into the synthesis of chiral compounds, including the use of chiral catalysts for asymmetric reactions. This area emphasizes the importance of developing high enantioselectivity and yield methodologies for the synthesis of chiral molecules, which could include the compound of interest. The advancements in catalytic KR highlight the potential applications of such compounds in asymmetric organic synthesis, further supporting their significance in scientific research H. Pellissier, 2011.

Mechanism of Action

Target of Action

Isoindoline-1,3-dione derivatives, to which this compound belongs, have been investigated for their anticancer properties . They have shown promising results against blood cancer cell lines such as K562 and Raji .

Mode of Action

It’s known that isoindoline-1,3-dione derivatives can induce cell death in cancer cells . The type of cell death induced by these compounds has been investigated using flow-cytometry with annexin-V-conjugated with fluorescein isothiocyanate (FITC) and propidium iodide (PI) stains .

Biochemical Pathways

Isoindoline-1,3-dione derivatives are known to have diverse biological activities , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

It’s known that isoindoline-1,3-dione derivatives are neutral and hydrophobic, allowing them to pass through living membranes in vivo . This suggests that they may have good bioavailability.

Result of Action

It’s known that isoindoline-1,3-dione derivatives can induce cell death in cancer cells . Specifically, 2- (4- (2-Bromoacetyl)phenyl)isoindoline-1,3-dione, a similar compound, showed the most inhibitory effect on the viability of the cancer cells .

Action Environment

The neutral and hydrophobic nature of isoindoline-1,3-dione derivatives suggests that they may be stable in a variety of biological environments .

properties

IUPAC Name |

tert-butyl (2R)-2-(1,3-dioxoisoindol-2-yl)oxy-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-21(2,3)26-20(25)17(13-14-9-5-4-6-10-14)27-22-18(23)15-11-7-8-12-16(15)19(22)24/h4-12,17H,13H2,1-3H3/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIKPMRNIFSZOL-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)ON2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)ON2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701125535 | |

| Record name | 1,1-Dimethylethyl (αR)-α-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]benzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701125535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

380886-37-3 | |

| Record name | 1,1-Dimethylethyl (αR)-α-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]benzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380886-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (αR)-α-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]benzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701125535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4S)-2-Aza-bicyclo[2.2.1]heptane](/img/structure/B3132902.png)

![1-(2,2,2-trifluoroethyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B3132918.png)